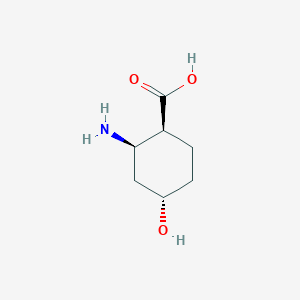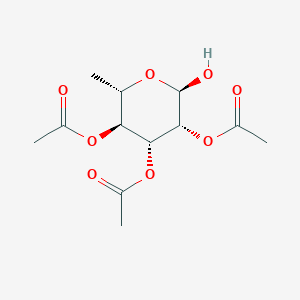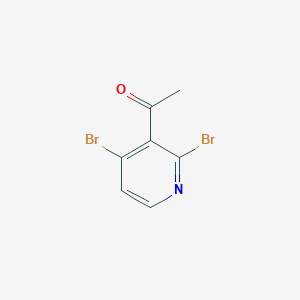
(1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid is a chiral amino acid derivative with a unique cyclohexane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid typically involves the following steps:
Cyclohexane Ring Formation: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups: The amino and hydroxy groups are introduced through selective functionalization reactions. This can be done using reagents such as ammonia or amines for the amino group and hydroxylating agents for the hydroxy group.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of (1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymes such as transaminases and hydroxylases can be employed to introduce the amino and hydroxy groups with high stereocontrol. Additionally, continuous flow reactors can be used to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of amides, esters, and other substituted derivatives.
Applications De Recherche Scientifique
(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it can function as a receptor agonist or antagonist by binding to receptor sites and modulating their activity. The specific pathways involved depend on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanoate: A compound with a similar bicyclic structure but different functional groups.
(1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate: Another bicyclic compound with different substituents.
Uniqueness
(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
298204-37-2 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(1S,2R,4S)-2-amino-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h4-6,9H,1-3,8H2,(H,10,11)/t4-,5-,6+/m0/s1 |
Clé InChI |
CPNOFRJWASUZHS-HCWXCVPCSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H](C[C@H]1O)N)C(=O)O |
SMILES canonique |
C1CC(C(CC1O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)

![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)



